2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining oxadiazole and acetamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 4-methylphenylamine under controlled conditions to form an intermediate. This intermediate is then reacted with N-(2,6-dimethylphenyl)acetamide in the presence of suitable catalysts and solvents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents, leading to distinct properties and applications.
2-{(Z)-[(4-Amino-1,2,5-oxadiazol-3-yl)(4-morpholinyl)methylene]amino}oxy(methylamino)methanone: Another oxadiazole derivative with unique functional groups.
Uniqueness
2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of oxadiazole and acetamide functionalities, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H22N6O3 |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxy-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22N6O3/c1-12-7-9-15(10-8-12)22-20(18-19(21)25-29-24-18)26-28-11-16(27)23-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H2,21,25)(H,22,26)(H,23,27) |
InChI-Schlüssel |
RKMJIOSMCHXIHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC(=O)NC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.